

what is Ciraparantag

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Compound Focus: Ciraparantag

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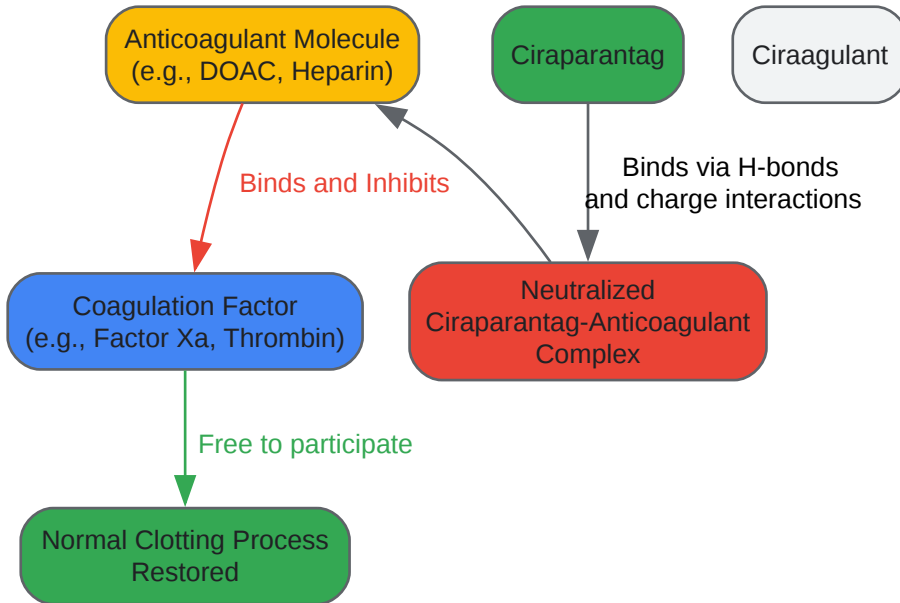
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Mechanism of Action

Unlike biologic agents that mimic coagulation factors, **ciraparantag** is designed to directly bind anticoagulant molecules through non-covalent hydrogen bonding and charge-charge interactions. This binding neutralizes the anticoagulants by preventing them from interacting with their endogenous targets in the coagulation cascade [1] [2] [3]. The table below summarizes its binding interactions with different anticoagulants.

| Anticoagulant Class | Examples | Interaction with Ciraparantag |
|-----------------------------|-----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Direct Factor Xa Inhibitors | Rivaroxaban, Apixaban, Edoxaban [4] | Binds via guanidine group, α -amino group, and amide nitrogen/oxygen [4] |
| Direct Thrombin Inhibitors | Dabigatran [4] | Binds via guanidine group and α -amino group [4] |
| Heparins | Unfractionated heparin (UFH), Low Molecular Weight Heparin (LMWH), Fondaparinux [4] [1] | Binds via charge-charge interactions [1] [2] |

The following diagram illustrates the proposed mechanism by which **ciraparantag** restores normal hemostasis.



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Key Experimental Findings and Clinical Data

Ciraparantag has demonstrated efficacy in reversing anticoagulation across preclinical models and early-stage human trials.

Summary of Key Experimental and Clinical Evidence

| Study Model / Type | Key Findings | Reversal Metrics & Parameters |
|-------------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------|
| In Vitro (Human Plasma) | Dose-dependent reversal of anti-FXa activity of rivaroxaban and apixaban; no procoagulant effect observed [1]. | Parameters: Anti-FXa activity [1]. |

| **In Vivo (Rat Tail Transection)** | Reduced bleeding by over 90% in rats treated with high doses of rivaroxaban, apixaban, and dabigatran [1]. | **Parameters:** Blood loss; Prothrombin Time (PT); Activated Partial Thromboplastin Time (aPTT) [1]. **Results:** Bleeding reduced to range of un-anticoagulated rats; PT/aPTT restored to baseline within 20 min [1]. | | **In Vivo (Rat Liver Laceration)** | Fully reversed the anticoagulant effect of edoxaban 10 minutes after administration [1]. | **Parameters:** Blood loss [1]. | | **Phase I Clinical Trial (in Healthy Subjects)** | Single IV dose (100–300 mg) completely reversed anticoagulation from 60 mg edoxaban within 10 minutes; effect sustained for 24 hours [3]. | **Parameters:** Whole Blood Clotting Time (WBCT); Clot Fibrin Diameter [3]. **Results:** WBCT reduced to within 10% of baseline; normal fibrin clot structure confirmed by SEM [3]. | | **Phase I/II Clinical Trial (in Healthy Subjects)** | 100–300 mg IV reversed anticoagulant activity of LMWH (enoxaparin) within 5–20 minutes [1]. | **Parameters:** Whole Blood Clotting Time (WBCT) [1]. **Results:** No rebound anticoagulation or procoagulant effects per D-dimer, prothrombin fragment 1.2 [1]. |

Experimental Protocols and Laboratory Considerations

Understanding the experimental design of key studies is crucial for evaluating the data. A common challenge is that **ciraparantag** interferes with standard plasma-based coagulation tests, necessitating specific methodologies [3] [5].

Protocol 1: Phase I Trial of Ciraparantag for Edoxaban Reversal [3]

- **Objective:** Assess safety, tolerability, and efficacy of **ciraparantag** in reversing edoxaban-induced anticoagulation.
- **Design:** Randomized, double-blind, placebo-controlled, two-period study in healthy volunteers.
- **Intervention:**
 - **Period 1:** Subjects received a single IV dose of **ciraparantag** (5–300 mg) or placebo.
 - **Period 2 (after ≥4-day washout):** Subjects received a single 60 mg oral dose of edoxaban, followed 3 hours later by **ciraparantag** or placebo.
- **Primary Outcome Measure: Whole Blood Clotting Time (WBCT).** This was identified as the optimal assay because **ciraparantag** disrupts citrate-based plasma assays and activator-based tests (e.g., kaolin-TEG) [3].
- **WBCT Method:** Blood was drawn into plain glass tubes without anticoagulant. Three tubes per sample, each with 0.5 mL of whole blood, were tilted manually until clot formation, with the time

recorded [3].

- **Additional Analysis:** Clots from WBCT were fixed and analyzed by **Scanning Electron Microscopy (SEM)** to quantify fibrin diameter and confirm restoration of normal clot structure [3].

Protocol 2: In Vitro Investigation of Ciraparantag as a Universal Anticoagulant Chelator [5]

- **Objective:** Determine if **ciraparantag** can remove anticoagulant-associated interferences in routine coagulation assays *ex vivo*.
- **Sample Preparation:** Commercial human plasma was spiked with therapeutic concentrations of DOACs (dabigatran, apixaban, edoxaban, rivaroxaban) or enoxaparin.
- **Intervention:** Spiked plasma was treated with ascending concentrations of **ciraparantag** (100–100,000 ng/mL) and incubated at ambient temperature.
- **Comparison:** A commercial activated charcoal adsorbent (DOAC-Stop) was used as a positive control.
- **Key Finding:** Unlike activated charcoal, **ciraparantag** did **not** effectively remove DOAC- or heparin-associated anticoagulant activity in plasma *in vitro*. This was likely due to **ciraparantag**'s preferential chelation by anionic substances in the coagulation reagents themselves [5]. This highlights a critical distinction between its *in vivo* mechanism and its behavior in *ex vivo* laboratory tests.

Pharmacokinetics and Safety Profile

Based on available clinical data, **Ciraparantag**'s pharmacokinetic and safety profile is summarized below.

| Property | Reported Data |
|-------------------------|------------------------------------------------|
| Route of Administration | Intravenous (IV) injection [4] [3] |
| Time to Maximum Effect | Within 10 minutes of IV administration [4] [3] |
| Half-Life | 12 to 19 minutes [2] |
| Duration of Action | Up to 24 hours after a single dose [4] [3] |

| Property | Reported Data |
|------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Route of Elimination | Renal excretion, primarily as metabolites [2] [3] |
| Common Adverse Events | Transient, mild-to-moderate: perioral/facial flushing, cool sensation, dysgeusia (altered taste), headache [1] [3] |
| Procoagulant Risk | No evidence of procoagulant activity in clinical trials as measured by D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor (TFPI) levels [1] [3]. |

Current Status and Future Directions

As of the latest data, **ciraparantag** remains an **investigational drug** and has not yet received regulatory approval for clinical use [4]. Its development path underscores the ongoing need for a universal reversal agent, especially as the use of DOACs continues to grow.

- **Clinical Trials:** Phase III clinical trials are ongoing to further assess its therapeutic potential and safety in larger patient populations [1].
- **Laboratory Challenge:** A significant hurdle for clinical laboratory monitoring is its interference with standard coagulation tests. The finding that activated charcoal-based adsorbents (like DOAC-Stop) can remove both DOACs and **ciraparantag** from plasma samples may provide a solution for accurate testing in future studies and clinical practice [5].

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